3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of both bromine and a pyrazolo-pyrimidine structure, which contributes to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is often studied in the context of drug development due to its structural features that may interact with biological targets.
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified as:
The synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step synthetic pathways. Common methods include:
The synthesis often requires careful temperature control and monitoring of reaction times to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features:
The molecular formula is , with a molecular weight of approximately 229.06 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques like Infrared Spectroscopy and Ultraviolet-visible Spectroscopy.
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
The mechanism of action for compounds like 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that it may exhibit inhibitory activity against certain kinases or other enzymes involved in signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Relevant data from studies indicate melting points around 150–160 °C and boiling points that vary depending on purity and atmospheric pressure.
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:
This compound represents a significant area of interest for researchers focusing on drug development and biochemical interactions due to its unique structural characteristics and potential biological activities.
Pyrazolo[3,4-d]pyrimidin-4-one represents a privileged scaffold in medicinal chemistry due to its remarkable structural resemblance to purine nucleobases—the fundamental building blocks of DNA and RNA. This bioisosteric relationship enables targeted interactions with adenine-binding pockets of diverse enzyme systems, particularly protein kinases and phosphodiesterases central to cellular signaling cascades. The bicyclic framework integrates a pyrazole ring fused at the 3,4-position to a pyrimidinone, creating a planar, electron-rich system capable of forming multipoint hydrogen bonds and π-π stacking interactions within biological targets [8]. This molecular recognition capability underpins the scaffold's broad therapeutic relevance across anticancer, antimicrobial, anti-inflammatory, and antiviral applications [8].
The synthetic versatility of this core structure facilitates strategic modifications at positions N1, C3, C5, and C6, enabling medicinal chemists to fine-tune pharmacological properties. For instance, N1-aryl substitutions significantly influence kinase selectivity profiles by occupying hydrophobic regions adjacent to the ATP-binding site. This modification strategy proved instrumental in developing EGFR inhibitors like compound 12b, which demonstrated nanomolar inhibitory potency (IC₅₀ = 0.016 µM against EGFRWT) and induced apoptosis in cancer cells by elevating the BAX/Bcl-2 ratio 8.8-fold [6]. Similarly, C6-amino functionalities serve as vectors for attaching hydrophobic moieties that enhance target engagement, exemplified by CDK2 inhibitors where optimized substituents improved binding affinity through complementary van der Waals contacts [1].
Table 1: Therapeutic Applications of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Biological Target | Therapeutic Area | Key Structural Features | Potency (IC₅₀/EC₅₀) | Source |
---|---|---|---|---|
EGFR Kinase | Anticancer (Lung/Colon) | N1-Phenyl, C4-Anilino, C6-Hydrazone | 0.016 µM (EGFRWT) | [6] |
CDK2/Cyclin Complex | Anticancer (Breast) | C3-Aryl, C6-Morpholino | <100 nM | [1] |
Xanthine Oxidase | Gout Management | C3-Thiocarbonyl, N1-Cyclohexyl | Low micromolar | [8] |
Bacterial DNA Gyrase | Antimicrobial | C3-Aminomethyl, C6-Fluoroaryl | MIC 1-4 µg/mL | [8] |
Modern synthetic methodologies have expanded access to this scaffold. Vorbrüggen glycosylation enables efficient N1-functionalization, while microwave-assisted cyclocondensation (exemplified by reactions between β-enamino esters and hydrazines) significantly reduces reaction times from hours to minutes, improving yields of polysubstituted derivatives [1] [8]. Recent innovations include Lewis acid-catalyzed annulations and one-pot multicomponent reactions, which provide efficient routes to C3,C6-disubstituted variants crucial for probing structure-activity relationships [8]. These advances address the synthetic challenges posed by the scaffold's reactivity profile, particularly the competing formation of regioisomers during ring closure.
The strategic incorporation of bromine at the C3 position of pyrazolo[3,4-d]pyrimidin-4-one scaffolds induces profound electronic, steric, and pharmacokinetic alterations that enhance drug-target interactions. Bromine's polarizability (higher than chlorine, lower than iodine) creates transient dipole moments that strengthen hydrophobic binding in enzyme pockets, while its moderate steric bulk (van der Waals radius 1.85 Å) optimally fills lipophilic cavities without inducing conformational strain [9]. This balance is exemplified in 3-bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS# 54738-73-7), where bromine significantly increases lipophilicity (experimental logP ≈1.82 versus ≈0.9 for non-brominated analog) [3] [10]. This elevation enhances membrane permeability, as demonstrated in cellular assays where brominated derivatives exhibited 3-5 fold improved uptake over non-halogenated counterparts [4].
The electron-withdrawing nature of bromine (Hammett σₘ = 0.37) acidifies the N2 proton (pKa reduction by ~1.5 units), strengthening hydrogen-bond donor capacity toward catalytic lysine residues in kinases. This effect was quantified in EGFR binding studies where 3-bromo derivatives displayed 2.3-fold greater binding free energy (ΔG = -9.8 kcal/mol) versus non-brominated analogs (-8.5 kcal/mol) through enhanced electrostatic complementarity [6]. Bromine's influence extends to regioselective functionalization—the C-Br bond serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution, enabling efficient diversification into libraries of C3-aryl, C3-alkynyl, and C3-aminated derivatives [8]. This synthetic utility is critical given the challenges in direct C3-functionalization of the electron-deficient ring system.
Table 2: Impact of Halogen Substituents on Physicochemical and Biological Properties
Halogen (X) | Van der Waals Radius (Å) | log P Contribution | Hammett σₘ | Relative Bioactivity* | Membrane Permeability |
---|---|---|---|---|---|
None (H) | 1.20 | 0.00 | 0.00 | 1.0 | 1.0 |
F | 1.47 | +0.14 | 0.34 | 1.8 | 2.1 |
Cl | 1.75 | +0.39 | 0.37 | 3.5 | 3.7 |
Br | 1.85 | +0.60 | 0.37 | 6.2 | 5.9 |
I | 1.98 | +1.00 | 0.35 | 8.1 | 7.3 |
*Normalized bioactivity toward Staphylococcus aureus ATCC 6538 based on cobalt bis(dicarbollide) model system [9]
Comparative studies reveal bromine's superiority in balancing bioactivity and safety. In antimicrobial evaluations, 3-brominated pyrazolopyrimidinones exhibited minimum inhibitory concentrations (MICs) 4-fold lower than chloro analogs against Gram-positive pathogens, attributed to enhanced membrane partitioning [4] [9]. Crucially, brominated derivatives maintained >10-fold selectivity over mammalian cells in cytotoxicity assays, whereas iodo analogs showed narrower therapeutic indices despite higher potency [9]. This selectivity stems from bromine's optimal lipophilicity window (logP 1.5-2.5), which maximizes bacterial uptake while minimizing non-specific organ accumulation. The halogen's role extends to antioxidant applications—bromophenols with ortho-dihydroxy motifs demonstrated DPPH radical scavenging IC₅₀ values as low as 6.1 µM, though excessive bromination (>3 Br atoms) paradoxically reduced activity due to steric shielding of phenolic hydrogens [4]. These findings underscore bromine's context-dependent optimization potential in drug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1